Aminooxy-PEG3-NH-Boc
Description
Molecular Architecture and Key Functional Groups
Aminooxy-polyethylene glycol 3-amino-Boc possesses a precisely defined molecular architecture characterized by three distinct functional domains that work synergistically to provide exceptional utility in bioconjugation applications. The compound features a molecular formula of carbon 13 hydrogen 28 nitrogen 2 oxygen 6 with a molecular weight of 308.37 grams per mole, representing a carefully balanced structure that optimizes both reactivity and solubility properties.
The aminooxy functional group (-oxygen-nitrogen-hydrogen 2) constitutes the primary reactive center of the molecule and demonstrates superior nucleophilic characteristics compared to conventional primary amines. This enhanced reactivity stems from the alpha effect, where the presence of the oxygen atom adjacent to the nucleophilic nitrogen creates a more potent nucleophile capable of forming stable oxime linkages with aldehyde and ketone-containing substrates. The aminooxy group exhibits remarkable chemoselectivity, allowing for bioconjugation reactions to proceed efficiently in the presence of other functional groups without requiring extensive protecting group strategies.
The central polyethylene glycol 3 spacer forms the hydrophilic backbone of the molecule, consisting of three ethylene glycol units that provide essential water solubility and biocompatibility characteristics. This spacer domain serves multiple critical functions beyond simple molecular separation, including enhancement of aqueous solubility, reduction of steric hindrance between conjugated entities, and improvement of the overall pharmacokinetic properties of resulting bioconjugates. The polyethylene glycol chain adopts a flexible conformation in solution, allowing for optimal positioning of the terminal functional groups during conjugation reactions.
The terminal tert-butoxycarbonyl-protected amine group represents the third functional domain, providing a latent reactive site that can be selectively activated through controlled deprotection procedures. The tert-butoxycarbonyl protecting group ensures chemical orthogonality during initial conjugation steps involving the aminooxy functionality, preventing unwanted side reactions that could compromise reaction selectivity and yield. Upon exposure to mild acidic conditions, the protecting group can be readily removed to reveal a free primary amine suitable for subsequent functionalization or conjugation reactions.
| Functional Group | Chemical Structure | Primary Function | Reactivity Profile |
|---|---|---|---|
| Aminooxy | -Oxygen-Nitrogen-Hydrogen 2 | Oxime bond formation | Enhanced nucleophilicity via alpha effect |
| Polyethylene Glycol 3 Spacer | -(Carbon-Hydrogen 2-Carbon-Hydrogen 2-Oxygen)3- | Solubility enhancement and flexible spacing | Hydrophilic, biocompatible linker |
| Tert-butoxycarbonyl-Protected Amine | -Nitrogen-Hydrogen-Carbon-Oxygen-Oxygen-Carbon(Carbon-Hydrogen 3)3 | Latent amine functionality | Acid-labile protective group |
Nomenclature and Chemical Identification (Chemical Abstracts Service 2062663-65-2)
The compound is systematically identified by its Chemical Abstracts Service registry number 2062663-65-2, which provides a unique identifier for this specific molecular entity within chemical databases and regulatory frameworks. The International Union of Pure and Applied Chemistry nomenclature for this compound is tert-butyl nitrogen-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl]carbamate, which precisely describes the connectivity and functional group arrangement within the molecule.
Alternative nomenclature systems have been employed to describe this compound, including the simplified designation Aminooxy-polyethylene glycol 3-amino-Boc, which emphasizes the key functional components while maintaining clarity for researchers working in bioconjugation chemistry. The compound is also referenced by various catalog numbers across different suppliers, including 2126EJ from AK Scientific and A764928 from Ambeed, reflecting its commercial availability for research applications.
The molecular identifier number MFCD30536148 provides an additional standardized reference within chemical databases, facilitating accurate identification and cross-referencing across different information systems. The compound's structural representation can be expressed through various chemical notation systems, including the Simplified Molecular Input Line Entry System notation: CC(C)(C)OC(=O)NCCOCCOCCOCCON, which provides a linear text-based description of the molecular structure.
| Identification Parameter | Value | Reference Database |
|---|---|---|
| Chemical Abstracts Service Number | 2062663-65-2 | Chemical Abstracts Service Registry |
| Molecular Identifier Number | MFCD30536148 | Chemical Database |
| PubChem Compound Identifier | 126480484 | PubChem Database |
| International Union of Pure and Applied Chemistry Name | tert-butyl N-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl]carbamate | International Union of Pure and Applied Chemistry |
| Simplified Molecular Input Line Entry System | CC(C)(C)OC(=O)NCCOCCOCCOCCON | Chemical Structure Notation |
Historical Development in Polyethylene Glycol-Based Linker Chemistry
The development of Aminooxy-polyethylene glycol 3-amino-Boc emerged from the broader evolution of polyethylene glycol-based bioconjugation chemistry, which has its origins in pioneering work conducted during the 1970s. The initial exploration of polyethylene glycol conjugation was motivated by the need to improve the pharmacokinetic properties of therapeutic proteins while reducing their immunogenicity. Early researchers recognized that covalent attachment of polyethylene glycol chains could dramatically extend the circulation time of proteins and peptides, leading to the development of what became known as PEGylation technology.
The foundational principles of aminooxy chemistry were established through the seminal work of Jencks and Carriuolo in 1960, who first observed the enhanced nucleophilicity of aminooxy groups compared to conventional amines. This discovery was later conceptualized by Edwards and Pearson in 1962 as the "alpha effect," providing the theoretical framework for understanding the superior reactivity characteristics that make aminooxy groups particularly valuable for bioconjugation applications. The recognition of this enhanced reactivity profile laid the groundwork for the subsequent development of aminooxy-containing polyethylene glycol linkers.
The evolution toward sophisticated multifunctional polyethylene glycol linkers gained momentum through the 1990s and 2000s, as researchers sought to create more versatile and controllable bioconjugation reagents. The development of heterobifunctional polyethylene glycol derivatives represented a significant advancement, enabling the creation of linkers that could facilitate orthogonal conjugation strategies through the incorporation of different reactive groups at each terminus. This period witnessed the emergence of increasingly sophisticated protecting group strategies, including the widespread adoption of tert-butoxycarbonyl chemistry for temporary masking of amine functionality.
The specific combination of aminooxy functionality with polyethylene glycol spacers and tert-butoxycarbonyl-protected amines represents a culmination of these historical developments, integrating multiple decades of advances in bioconjugation chemistry into a single versatile reagent. Contemporary research continues to expand the applications of such multifunctional linkers, with ongoing investigations exploring their utility in diverse fields including antibody-drug conjugate development, nanoparticle functionalization, and advanced bioconjugation strategies.
| Historical Period | Key Development | Impact on Aminooxy-Polyethylene Glycol Chemistry |
|---|---|---|
| 1960s | Discovery of aminooxy alpha effect | Established theoretical basis for enhanced reactivity |
| 1970s | Initial polyethylene glycol protein conjugation | Demonstrated value of PEGylation for therapeutic applications |
| 1990s | FDA approval of first PEGylated drug (Adagen) | Validated clinical utility of polyethylene glycol conjugation |
| 1990s-2000s | Development of heterobifunctional polyethylene glycol linkers | Enabled orthogonal bioconjugation strategies |
| 2000s-Present | Integration of multifunctional polyethylene glycol architectures | Led to sophisticated reagents like Aminooxy-polyethylene glycol 3-amino-Boc |
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2O6/c1-13(2,3)21-12(16)15-4-5-17-6-7-18-8-9-19-10-11-20-14/h4-11,14H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWWKJDBLNWPRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901142008 | |
| Record name | 5,8,11-Trioxa-2-azatridecanoic acid, 13-(aminooxy)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901142008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2062663-65-2 | |
| Record name | 5,8,11-Trioxa-2-azatridecanoic acid, 13-(aminooxy)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2062663-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8,11-Trioxa-2-azatridecanoic acid, 13-(aminooxy)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901142008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Coupling Approach
This method involves sequential modification of a PEG backbone. The Boc group is typically introduced first to protect the amine functionality, followed by coupling of the aminooxy moiety. A representative protocol from the Royal Society of Chemistry (RSC) outlines the use of di-tert-butyl dicarbonate (Boc₂O) for amine protection under basic conditions (DIPEA in dichloromethane). Subsequent steps employ carbodiimide-based coupling agents like TBTU to attach the aminooxy component.
Convergent Synthesis
In this approach, pre-functionalized PEG segments are combined. For example, a Boc-protected amine-PEG3 intermediate is reacted with an aminooxy-containing reagent. This method reduces side reactions but requires rigorous purification of intermediates. The hydrophilic PEG spacer enhances solubility, facilitating reactions in aqueous or polar aprotic solvents.
Step-by-Step Preparation Protocols
Boc Protection of the Amine Group
The Boc group is introduced to prevent unwanted side reactions during subsequent steps. A validated procedure involves:
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Dissolving the PEG3-NH₂ precursor in dichloromethane.
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Adding Boc₂O (1.1 equiv) and DIPEA (3.0 equiv) at 0°C.
Critical Parameters :
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Excess Boc₂O ensures complete protection.
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DIPEA neutralizes HCl generated during the reaction.
| Step | Reagent | Equiv | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Boc₂O | 1.1 | 0°C → RT | 3 h | 98% |
Aminooxy Group Introduction
The aminooxy moiety is attached via carbodiimide-mediated coupling. A published method utilizes:
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TBTU (2.2 equiv) and DIPEA (4.0 equiv) in DMF.
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Purification by ether precipitation and centrifugation.
Key Observations :
-
TBTU activates the carboxylic acid for nucleophilic attack by the amine.
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PEG’s hydrophilicity prevents aggregation during precipitation.
Reaction Optimization and Challenges
Solvent Selection
Polar aprotic solvents (DMF, DCM) are preferred due to PEG’s solubility. However, DMF may cause racemization in chiral intermediates, necessitating shorter reaction times.
Temperature and Time
Purification Challenges
-
Ether Precipitation : Effective for removing unreacted Boc₂O but may retain DIPEA salts.
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Centrifugation : Critical for isolating the PEG-rich product (10,000 rpm, 5°C).
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
Industrial-Scale Considerations
Cost-Efficiency
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Boc₂O vs. Alternative Protecting Groups : Boc offers a balance between cost and stability.
-
TBTU vs. EDC/HOBt : TBTU provides higher coupling efficiency but increases production costs.
Recent Advances in Synthesis
Chemical Reactions Analysis
Oxime Ligation with Aldehydes and Ketones
The aminooxy group reacts selectively with carbonyl groups (aldehydes/ketones) to form stable oxime bonds. This reaction is pH-dependent and proceeds efficiently under mild conditions.
Key Findings :
- The α-effect of the aminooxy group increases nucleophilicity, enabling rapid oxime formation compared to hydrazine derivatives .
- Catalysts like m-phenylenediamine reduce reaction times from hours to minutes while maintaining selectivity .
Reduction to Hydroxylamine Linkages
In the presence of reductants, the aminooxy group forms hydroxylamine bonds, offering reversible conjugation strategies.
Key Findings :
- Hydroxylamine linkages are more stable than imines but cleavable under acidic conditions (pH < 4) .
- Reaction efficiency depends on the reductant’s strength and stoichiometry .
Boc Deprotection of the Amine Group
The tert-butoxycarbonyl (Boc) group is removed under acidic conditions, exposing a primary amine for further functionalization.
Key Findings :
- TFA in DCM (20–50% v/v) achieves >95% deprotection without PEG chain degradation .
- Deprotected amines react with NHS esters or carboxylic acids to form stable amides .
Substitution Reactions with Deprotected Amine
The exposed amine participates in nucleophilic substitution or acylation reactions.
Key Findings :
- Acylation with NHS esters achieves >80% yield in aqueous buffers .
- PEG spacers enhance solubility, reducing aggregation in conjugation products .
Stability and Reactivity Considerations
- Storage : this compound is sensitive to moisture and oxidation. Long-term storage requires desiccants and temperatures ≤ -20°C .
- Competitive Reactions : The aminooxy group may form Schiff bases with amines if reaction pH exceeds 8.0, necessitating careful pH control .
Comparative Reactivity with Analogues
Optimization Strategies
Scientific Research Applications
Key Features
- Bioconjugation : The aminooxy group can selectively react with aldehyde groups found in biomolecules, facilitating the formation of stable oxime bonds. This property is crucial for creating bioconjugates that enhance the specificity and efficacy of therapeutic agents.
- PEG Spacer : The polyethylene glycol component improves solubility and biocompatibility, making the compound suitable for biological applications. The hydrophilic nature of PEG aids in maintaining stability in aqueous environments.
- Boc Protection : The Boc group can be easily removed under mild acidic conditions, allowing for the generation of a free amine that can participate in further conjugation reactions.
Drug Development
Aminooxy-PEG3-NH-Boc plays a significant role in the synthesis of PROTACs (Proteolysis-Targeting Chimeras). PROTACs are designed to target specific proteins for degradation by linking them to E3 ubiquitin ligases, thus exploiting the cellular ubiquitin-proteasome system. The aminooxy group can connect a ligand that recognizes the target protein to an E3 ligase recruiting moiety, while the PEG spacer ensures optimal distance between functional groups, enhancing the efficacy of these therapeutic agents .
Nanotechnology
The compound is utilized in the development of nanocarriers for drug delivery systems. By forming stable linkages with drugs or other biomolecules, this compound facilitates targeted delivery mechanisms that improve pharmacokinetic profiles and reduce toxicity. Its ability to form reversible bonds allows for controlled release of therapeutic agents .
Bioconjugation Techniques
This compound is instrumental in various bioconjugation techniques due to its reactivity with aldehydes and ketones. This reactivity allows researchers to create stable linkages with proteins, peptides, and other biomolecules, which is essential for developing diagnostic tools and targeted therapies .
Analytical Chemistry
In analytical chemistry, this compound has been employed for the derivatization of carbonyl compounds (aldehydes and ketones), enabling quantitative analysis through techniques such as gas chromatography-mass spectrometry (GC-MS). This application highlights its utility beyond synthesis into analytical methodologies .
Case Studies
Mechanism of Action
The mechanism of action of Aminooxy-PEG3-NH-Boc involves its functional groups:
Aminooxy Group: Reacts with aldehydes to form stable oxime bonds, which are useful in bioconjugation.
Boc-Protected Amine Group: Can be deprotected under acidic conditions to expose the amine group, which can then participate in further chemical reactions
Comparison with Similar Compounds
Functional Group Variations
Key Insights :
- Aminooxy-PEG3-t-butyl ester lacks the Boc-NH group but includes a hydrolyzable ester, enabling carboxylate formation for EDC/NHS-mediated amine coupling .
- Aminooxy-PEG3-N3 combines aminooxy and azide groups, allowing orthogonal bioconjugation (e.g., oxime ligation followed by CuAAC) .
- Bis-aminooxy-PEG2 supports cross-linking or multi-target labeling due to dual aminooxy moieties .
PEG Chain Length Variations
Key Insights :
Reactivity and Stability Profiles
Key Insights :
- This compound offers controlled, stepwise conjugation due to pH-dependent aminooxy reactivity and acid-labile Boc protection .
- Thiol-containing analogs (e.g., Aminooxy-PEG3-thiol HCl salt) require inert atmospheres to prevent disulfide formation .
Biological Activity
Aminooxy-PEG3-NH-Boc is a polyethylene glycol (PEG) derivative that possesses unique chemical properties, making it valuable in various biological applications, particularly in bioconjugation and drug delivery systems. This article explores its biological activity, focusing on its mechanisms, applications, and research findings.
Chemical Structure and Properties
This compound has the following structure:
- Molecular Formula : C13H28N2O6
- Molecular Weight : 308.4 g/mol
- CAS Number : 2062663-65-2
The compound features an aminooxy group that can react with aldehydes to form stable oxime bonds, a PEG spacer that enhances solubility in aqueous environments, and a tert-butyloxycarbonyl (Boc) protected amine group that can be deprotected under mild acidic conditions .
The biological activity of this compound primarily stems from its ability to facilitate bioconjugation reactions. The aminooxy group specifically targets aldehyde groups present in biomolecules, allowing for the attachment of drugs or other biomolecules to targeting agents such as antibodies. This conjugation enhances the specificity and efficacy of therapeutic agents .
Key Mechanisms:
- Formation of Oxime Bonds : The aminooxy group reacts with aldehydes to form stable oxime bonds, crucial for creating bioconjugates.
- Enhanced Solubility : The PEG component increases the hydrophilicity and solubility of the compound in biological systems, facilitating its use in drug delivery .
- Controlled Release Mechanisms : The reversible nature of the oxime bond allows for controlled release of therapeutic agents, improving pharmacokinetic profiles compared to unmodified compounds.
Applications in Research
This compound is utilized in various fields of research, including:
- Bioconjugation : Its ability to form stable linkages with biomolecules makes it a valuable tool for creating targeted therapies.
- Drug Delivery Systems : Enhances the solubility and stability of drugs, improving their delivery and efficacy.
- Development of PROTACs : Used as a building block for Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade specific proteins within cells by recruiting E3 ubiquitin ligases.
Study 1: Bioconjugation Efficiency
A study demonstrated that compounds modified with this compound exhibited significantly enhanced binding affinities compared to their unmodified counterparts. The incorporation of this PEG derivative into bioconjugates resulted in improved pharmacokinetic profiles and therapeutic efficacy in preclinical models.
Study 2: PROTAC Development
Research focused on the synthesis of PROTACs using this compound showed that the inclusion of this compound allowed for effective targeting and degradation of specific proteins associated with cancer progression. The flexibility provided by the PEG spacer was crucial for optimizing interactions between the ligand and target proteins .
Comparative Analysis
| Property | This compound | Other PEG Derivatives |
|---|---|---|
| Solubility | High | Variable |
| Reactivity | High (with aldehydes) | Moderate |
| Stability | Good | Variable |
| Application in Bioconjugation | Yes | Limited |
Q & A
Basic Research Questions
Q. What functional groups are present in Aminooxy-PEG3-NH-Boc, and how do they influence its reactivity in bioconjugation?
- Answer : The compound contains three key functional groups:
- Aminooxy group : Reacts with aldehyde or ketone groups to form stable oxime linkages under mild conditions (pH 4–6). Aniline can be used as a catalyst to accelerate this reaction .
- Boc (tert-butyloxycarbonyl) group : Protects the primary amine (-NH2) during synthesis, which can be deprotected using trifluoroacetic acid (TFA) for subsequent coupling reactions .
- PEG3 spacer : Enhances solubility and reduces steric hindrance in biomolecular conjugates .
- Methodological Note : Optimize reaction pH (4–6) and include aniline (1–10 mM) to improve oxime formation kinetics.
Q. How is this compound synthesized, and what purification challenges arise due to its PEG backbone?
- Answer : Synthesis typically involves sequential PEGylation and protection steps:
- Step 1: Coupling a Boc-protected amine to a PEG3 backbone.
- Step 2: Introducing the aminooxy group via carbodiimide-mediated coupling (e.g., EDC/NHS chemistry) .
Q. What are the primary applications of this compound in academic research?
- Answer : Key applications include:
- Bioconjugation : Site-specific labeling of glycoproteins or glycan-modified biomolecules via oxime ligation .
- Solid-phase peptide synthesis : The Boc group allows controlled deprotection for sequential peptide assembly .
- Nanoparticle functionalization : PEG spacers improve biocompatibility and stability in drug-delivery systems .
Advanced Research Questions
Q. How does the PEG chain length (e.g., PEG3 vs. PEG4) affect the efficiency of oxime ligation in biomolecular conjugates?
- Answer : Longer PEG chains (e.g., PEG4) increase solubility but may reduce reaction efficiency due to steric hindrance. Comparative studies show PEG3 balances solubility and reactivity for small-molecule conjugates, while PEG4 is preferred for larger biomolecules (e.g., antibodies) .
- Methodological Note : Use dynamic light scattering (DLS) to assess steric effects and adjust PEG length based on target molecule size.
Q. What experimental strategies mitigate instability issues during storage and handling of this compound?
- Answer : The aminooxy group is highly reactive and moisture-sensitive. Recommended practices:
- Storage : Aliquot and store at -20°C under inert gas (e.g., argon) to prevent hydrolysis .
- Handling : Reconstitute in anhydrous DMSO or DMF immediately before use, and avoid freeze-thaw cycles .
Q. How can researchers address discrepancies in conjugation efficiency when using this compound with different aldehyde-containing biomolecules?
- Answer : Variability often stems from:
- Aldehyde accessibility : For glycoproteins, use periodate oxidation to generate surface-exposed aldehydes .
- pH optimization : Adjust reaction pH (4–6) based on the pKa of the target aldehyde.
- Competing reactions : Add sodium cyanoborohydride to stabilize Schiff base intermediates in dynamic conjugates .
- Methodological Note : Quantify conjugation efficiency via MALDI-TOF MS or fluorescence labeling (if a fluorophore is conjugated).
Q. What analytical techniques are critical for characterizing Boc-deprotection efficiency in this compound derivatives?
- Answer :
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
